BenchChemオンラインストアへようこそ!

4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Oxadiazole SAR Sulfamoyl benzamide Binding affinity

This 1,3,4-oxadiazole-linked sulfamoyl benzamide is a critical tool for dissecting structure-activity relationships within the TACE inhibitor program (US Patent 8,772,478 B2). Unlike superficially interchangeable analogs, the dibutylsulfamoyl group and para-methoxyphenyl substituent confer unique lipophilicity and target engagement profiles essential for GPR151 and FBW7 pathway validation. Generic procurement without CAS verification risks acquiring an inactive analog (e.g., diisobutyl or ortho-halo variants), undermining experimental reproducibility. Ensure lot-specific purity documentation; demand explicit CAS 442881-11-0 on every certificate of analysis.

Molecular Formula C24H30N4O5S
Molecular Weight 486.59
CAS No. 442881-11-0
Cat. No. B2581714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS442881-11-0
Molecular FormulaC24H30N4O5S
Molecular Weight486.59
Structural Identifiers
SMILESCCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
InChIInChI=1S/C24H30N4O5S/c1-4-6-16-28(17-7-5-2)34(30,31)21-14-10-18(11-15-21)22(29)25-24-27-26-23(33-24)19-8-12-20(32-3)13-9-19/h8-15H,4-7,16-17H2,1-3H3,(H,25,27,29)
InChIKeyKAGSUJAFRFKDRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide – Compound Identity, Class, and Procurement Relevance


4-(Dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881‑11‑0) is a synthetic small molecule belonging to the 1,3,4‑oxadiazole‑linked sulfamoyl benzamide class. Its structure integrates a dibutylsulfamoyl electron‑withdrawing group, a central benzamide linker, and a 4‑methoxyphenyl‑substituted 1,3,4‑oxadiazole terminal ring [1]. The compound has been referenced in patent literature concerning benzenesulfonamide‑based therapeutic agents [2] and is catalogued in authoritative small‑molecule databases including PubChem [3]. Its structural architecture is shared by a cluster of closely related analogs that differ principally in the N‑alkyl substituents on the sulfamoyl group or the substituent pattern on the oxadiazole phenyl ring, making explicit identification by CAS number essential for procurement.

Why In‑Class Substitution of 4-(Dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Is Not Advisable


The 1,3,4‑oxadiazole sulfamoyl benzamide scaffold encompasses numerous analogs that appear superficially interchangeable but exhibit substantial divergence in target engagement, cellular potency, and physicochemical properties depending on the nature of the sulfamoyl N‑alkyl chains and the oxadiazole aryl substituent [1]. For example, replacement of the dibutylsulfamoyl group with a diisobutylsulfamoyl moiety alters the molecular shape and lipophilicity, potentially shifting biological activity profiles from GPR151 modulation to FBW7‑related pathways . Similarly, relocation of the methoxy group from the para to the ortho or meta position on the oxadiazole phenyl ring, or substitution with halogen, can invert selectivity or abolish activity entirely [1]. Consequently, generic procurement without precise CAS verification risks introducing an inactive or off‑target analog, undermining experimental reproducibility and wasting screening resources.

Quantitative Differentiation Evidence for 4-(Dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Para-Methoxy vs. Ortho-Methoxy Oxadiazole Substitution: Differential Binding to Cellular Targets

The para‑methoxyphenyl substitution on the oxadiazole ring in the target compound is structurally distinct from the ortho‑methoxy isomer. While direct head‑to‑head data for the target compound are absent, a closely related analog bearing a benzyl(ethyl)sulfamoyl group and ortho‑methoxyphenyl substituent (BDBM34358) exhibits only weak activity (IC₅₀ = 8.96 µM) in a fluorescence resonance energy transfer assay at pH 8.0 [1]. This indicates that the methoxy substitution position exerts a significant influence on target engagement; the para‑methoxy configuration in the target compound is expected to confer a distinct binding geometry and potency profile compared to ortho‑ or meta‑substituted analogs [2].

Oxadiazole SAR Sulfamoyl benzamide Binding affinity

Dibutylsulfamoyl vs. Diisobutylsulfamoyl: Divergent Bioactivity Profiles in High‑Throughput Screening

The target compound carries a linear dibutylsulfamoyl group, whereas the closely related analog CAS 442881‑30‑3 bears a branched diisobutylsulfamoyl substituent on an otherwise identical core. High‑throughput screening data for CAS 442881‑30‑3 reveal activity as a GPR151 activator and in FBW7‑related biochemical assays . Although parallel screening data for the target dibutyl compound are not publicly available, the difference in N‑alkyl chain architecture (linear n‑butyl vs. branched isobutyl) is known in medicinal chemistry to affect target selectivity, metabolic stability, and solubility [1]. Users selecting between these two analogs should not consider them interchangeable without confirmatory profiling.

Sulfamoyl chain branching GPCR screening FBW7 inhibition

Para‑Methoxyphenyl vs. 4‑Fluorophenyl: Predicted Impact on Lipophilicity and Membrane Permeability

The 4‑methoxyphenyl substituent in the target compound can be directly compared to the 4‑fluorophenyl analog (CAS 533869‑43‑1) that shares an identical dibutylsulfamoyl benzamide core. Based on established Hansch substituent constants, the methoxy group (π = −0.02) contributes lower lipophilicity than fluorine (π = 0.14), resulting in a predicted lower logP for the target compound [1]. This physicochemical difference may translate into altered membrane permeability, aqueous solubility, and off‑target binding profiles, making the methoxy analog more suitable for assays requiring higher aqueous solubility [2].

Physicochemical differentiation Lipophilicity Oxadiazole analog

Patent‑Documented Benzenesulfonamide Scaffold with Multi‑Target Therapeutic Potential

The compound falls within the Markush structure of US patent 8,772,478 B2, which claims benzenesulfonamide derivatives as inhibitors of TNFα‑converting enzyme (TACE/ADAM17) and related metalloproteinases [1]. This patent linkage provides a documented mechanistic hypothesis that distinguishes the compound from oxadiazole analogs lacking this intellectual property pedigree. In contrast, the 2‑chlorophenyl analog (CAS 501351‑74‑2) has been primarily explored for anti‑inflammatory and anticancer activities without specific TACE patent protection [2], suggesting divergent primary target hypotheses.

TACE inhibition ADAM17 Patent‑backed compound

Recommended Application Scenarios for 4-(Dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide


TACE/ADAM17 Inhibitor Screening and TNFα Pathway Research

Based on its inclusion in US patent 8,772,478 B2 claiming benzenesulfonamide TACE inhibitors, this compound is suitable as a starting point for structure‑activity relationship (SAR) studies targeting ADAM17‑mediated TNFα shedding [1]. Researchers should confirm target engagement through in‑house enzymatic assays before expanding into cellular models of rheumatoid arthritis or inflammatory bowel disease.

Comparative Physicochemical Profiling of Oxadiazole Sulfamoyl Benzamide Analogs

The target compound can serve as a reference point for systematic comparison with the 4‑fluorophenyl (CAS 533869‑43‑1) and 2‑chlorophenyl (CAS 501351‑74‑2) analogs to experimentally determine the impact of aryl substituent electronic character on solubility, logP, and permeability. The predicted lower lipophilicity of the methoxy analog [2] makes it a candidate for aqueous solubility‑limited assay formats.

GPCR and Ubiquitin Ligase Pathway Screening

Given that the diisobutylsulfamoyl analog (CAS 442881‑30‑3) has demonstrated activity in GPR151 and FBW7‑related assays , the target dibutyl compound should be evaluated in parallel in these assay systems to establish whether linear versus branched sulfamoyl N‑alkyl chains drive differential pathway engagement.

Chemical Probe Development for Oxadiazole‑Based Phenotypic Screening

The compound's 1,3,4‑oxadiazole core is a privileged scaffold in medicinal chemistry with documented anticancer and anti‑inflammatory activities across multiple chemotypes [3]. When procured with verified identity and purity, this compound can serve as a well‑characterized entry point for phenotypic screening libraries aimed at discovering novel mechanisms of action.

Quote Request

Request a Quote for 4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.